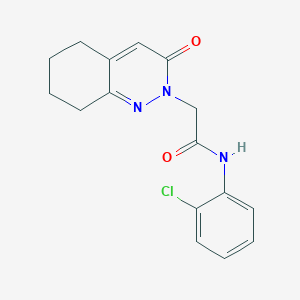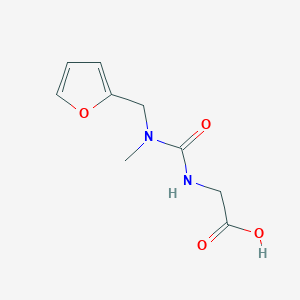
((Furan-2-ylmethyl)(methyl)carbamoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((Furan-2-ylmethyl)(methyl)carbamoyl)glycine” is a complex organic compound that contains a furan ring and a carbamoyl group . It is related to other compounds such as “ACETIC ACID ((FURAN-2-YLMETHYL)-CARBAMOYL)-PHENYL-METHYL ESTER” and “Glycine, N-(2-furanylcarbonyl)-, methyl ester” which have similar structures .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . Other methods might involve the use of effective coupling reagents such as DMT/NMM/TsO or EDC .
Molecular Structure Analysis
The molecular structure of this compound is complex and includes a furan ring and a carbamoyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The carbamoyl group consists of a carbonyl (C=O) group attached to an amine (NH2) group .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of the reactive furan ring and the carbamoyl group . For example, the furan ring can undergo various reactions such as oxidation, reduction, and addition reactions .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Routes : The compound ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine, as part of the furan family, plays a crucial role in novel synthesis routes, notably in the formation of pyrroles when reacted with primary amines under palladium catalysis, yielding 1,2,4-trisubstituted pyrroles (Friedrich, Wächtler, & Meijere, 2002). Additionally, it's involved in the synthesis of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via the Ugi four-component reaction, indicating a high yield and efficient synthesis process for glycine ester derivatives (Ganesh, Saha, Zuckermann, & Sáha, 2017).
Chemical Characterization and Bioactivity : The chemical characterization and bioactivity of compounds related to this compound, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, have been extensively explored. These compounds exhibit broad-spectrum bioactivity against various pathogens, demonstrating their potential in medicinal applications (Donlawson, Nweneka, Orie, & Okah, 2020). Similarly, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane shows promise for pharmaceutical and chemical industry applications (Orie, Ngochindo, & Abayeh, 2019).
Maillard Reaction Studies : The compound's role in the Maillard reaction, particularly in the formation of furans and other volatile compounds during thermal processing, is of interest in food science. The Maillard reaction parameters, like pH and temperature, influence the formation of furan and its derivatives (Nie et al., 2013). Additionally, the chemistry and fate of hydroxycinnamic acids in a glucose/glycine simulated baking model were investigated, revealing the formation of Maillard reaction products and their potential health implications (Jiang et al., 2009).
Environmental and Polymer Applications : The synthesis of furan-based diamine and its application in creating bio-based polyimide highlight the compound's role in developing eco-friendly materials. These polymers, originating from furan-based compounds, demonstrate excellent thermal stability and potential as a substitution for petroleum-based polymers, marking significant strides in sustainable material science (Zhang et al., 2023).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine are certain types of bacteria, including Escherichia coli and Salmonella typhi . These bacteria play a role in various infectious diseases, and the compound’s interaction with them can potentially inhibit their growth and proliferation .
Mode of Action
The compound interacts with its bacterial targets, leading to changes that inhibit their growth
Biochemical Pathways
This compound is part of the furan platform of chemicals, which are derived from biomass such as furfural and 5-hydroxymethylfurfural . These compounds are involved in various biochemical pathways, and their modification can lead to a wide range of bioactive compounds . The specific pathways affected by this compound and their downstream effects are currently under investigation.
Result of Action
The result of this compound’s action is the inhibition of growth in certain bacteria . This antimicrobial activity suggests potential applications in treating bacterial infections . .
Eigenschaften
IUPAC Name |
2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWKNUIRZQNSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)
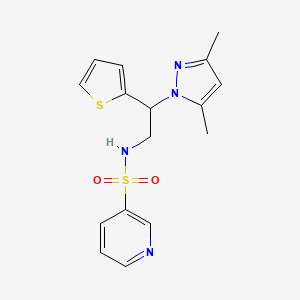
![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)
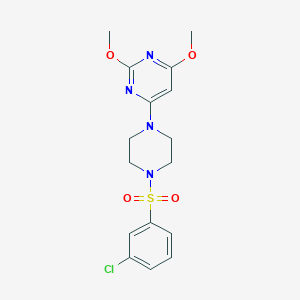
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)
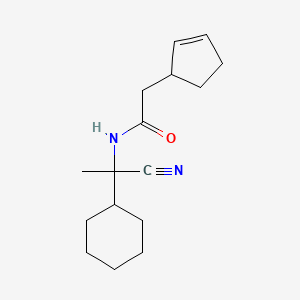
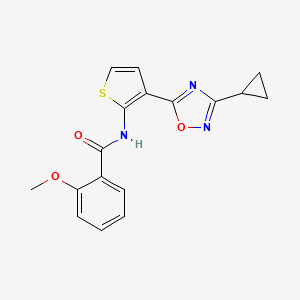
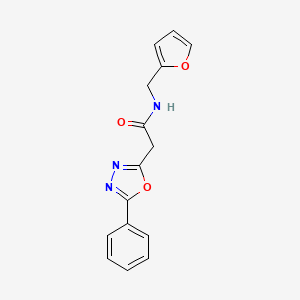
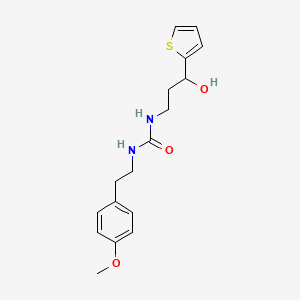
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
